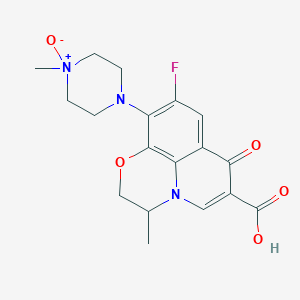

Ofloxacin N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLAUMUQGRQERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316290 | |

| Record name | Ofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104721-52-0 | |

| Record name | Ofloxacin N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104721-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ofloxacin N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104721520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OFLOXACIN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2400MFQ95B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Characterization of Ofloxacin N-oxide: A Technical Guide for Researchers

Introduction: The Significance of Characterizing Ofloxacin N-oxide

Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely utilized in clinical practice. Its metabolism in vivo leads to the formation of metabolites, among which this compound is a notable product. The characterization of such metabolites is a cornerstone of drug development and safety assessment, ensuring a comprehensive understanding of the drug's fate in the body. This technical guide provides an in-depth exploration of the spectroscopic data of this compound, focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. For researchers and scientists in drug development, this document serves as a practical reference for the structural elucidation and analytical method development for this important metabolite.

The formation of an N-oxide on the N-methylpiperazine moiety of Ofloxacin alters its physicochemical properties, which can influence its biological activity and clearance. Therefore, unambiguous structural confirmation through spectroscopic methods is paramount. This guide will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the spectral data, grounded in established scientific principles.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) is a soft ionization technique well-suited for generating the protonated molecular ion.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, with a small percentage of a volatile acid such as formic acid to promote protonation.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source is used.

-

Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.

-

Desolvation: The charged droplets are passed through a heated capillary or subjected to a drying gas to facilitate solvent evaporation, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Tandem MS (MS/MS): To obtain structural information, the protonated molecular ion of this compound is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.

Data Interpretation and Discussion

The expected molecular formula for this compound is C₁₈H₂₀FN₃O₅, with a monoisotopic mass of 377.1387 g/mol .[1] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is observed at an m/z of 378.1460.

A study on the degradation of levofloxacin (the S-enantiomer of ofloxacin) identified levthis compound and reported its fragmentation.[2] Ofloxacin, being the racemate, will exhibit an identical fragmentation pattern. A key diagnostic fragmentation of N-oxides is the neutral loss of an oxygen atom (-16 Da).[3]

The proposed fragmentation pathway for this compound is visualized below:

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Table 1: Key Mass Spectral Data for this compound

| Ion | m/z (calculated) | m/z (observed) | Interpretation |

| [M+H]⁺ | 378.1465 | 378 | Protonated molecular ion |

| [M+H - O]⁺ | 362.1516 | 362 | Loss of oxygen from the N-oxide |

| [M+H - CO₂]⁺ | 334.1567 | 334 | Decarboxylation |

The observation of the [M+H]⁺ ion at m/z 378 confirms the molecular weight of this compound. The characteristic loss of an oxygen atom to yield a fragment at m/z 362 is strong evidence for the N-oxide functionality.[2][3] Further fragmentation through decarboxylation (loss of CO₂) from the parent ion is also a common pathway for fluoroquinolones.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The key difference between Ofloxacin and this compound is the presence of the N-oxide bond, which has a characteristic stretching frequency.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: The IR beam is directed into the ATR crystal, where it undergoes total internal reflection. The beam penetrates a small distance into the sample at each reflection point, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

Spectrum Generation: The attenuated IR beam is then directed to the detector, and the resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Data Interpretation and Discussion

The IR spectrum of this compound will share many characteristic peaks with the parent Ofloxacin molecule, but with the addition of a key absorption band for the N-O stretch. Studies on aromatic N-oxides, such as pyridine N-oxide, have assigned the N-O stretching vibration to the 1250-1300 cm⁻¹ region.[4]

Table 2: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3000-3500 | O-H (Carboxylic acid) | Stretching (broad) |

| ~1720 | C=O (Carboxylic acid) | Stretching |

| ~1620 | C=O (Ketone) | Stretching |

| ~1620 | C=C (Aromatic) | Stretching |

| ~1250-1300 | N-O | Stretching |

| ~1000-1100 | C-F | Stretching |

The presence of a band in the 1250-1300 cm⁻¹ region, which is absent in the spectrum of Ofloxacin, would be a strong indicator of the N-oxide functionality. The other bands, corresponding to the carboxylic acid, ketone, aromatic ring, and C-F bond, are expected to be largely unshifted compared to Ofloxacin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Data Interpretation and Discussion

The N-oxidation of the N-methylpiperazine ring in Ofloxacin will induce significant changes in the chemical shifts of the protons and carbons in and around this moiety. The electron-withdrawing nature of the N-oxide bond will cause a downfield shift (to higher ppm values) for the adjacent protons and carbons.

Caption: Effect of N-oxidation on the NMR chemical shifts of the piperazine moiety.

Table 3: Predicted ¹H NMR Chemical Shift Changes for this compound (relative to Ofloxacin)

| Proton(s) | Ofloxacin (ppm) | This compound (Predicted ppm) | Expected Change |

| N-CH₃ | ~2.3 | > 2.3 | Downfield shift |

| Piperazine CH₂ (adjacent to N-oxide) | ~2.5 | > 2.5 | Downfield shift |

| Piperazine CH₂ (adjacent to quinolone) | ~3.3 | ~3.3 | Minimal change |

| Aromatic H | ~7.0 - 8.5 | ~7.0 - 8.5 | Minimal change |

| Oxazine CH & CH₂ | ~4.3 - 4.5 | ~4.3 - 4.5 | Minimal change |

| Oxazine CH₃ | ~1.5 | ~1.5 | Minimal change |

Table 4: Predicted ¹³C NMR Chemical Shift Changes for this compound (relative to Ofloxacin)

| Carbon(s) | Ofloxacin (ppm) | This compound (Predicted ppm) | Expected Change |

| N-CH₃ | ~47 | > 47 | Downfield shift |

| Piperazine CH₂ (adjacent to N-oxide) | ~50 | > 50 | Downfield shift |

| Piperazine CH₂ (adjacent to quinolone) | ~55 | ~55 | Minimal change |

| Quinolone & Oxazine Carbons | Various | Various | Minimal change |

The most significant changes in the ¹H and ¹³C NMR spectra of this compound compared to Ofloxacin will be the downfield shifts of the N-methyl group and the adjacent methylene groups of the piperazine ring. These predictable shifts provide a clear spectroscopic signature for the N-oxide metabolite.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, provides a robust framework for its structural confirmation. The key diagnostic features are the molecular ion and characteristic fragmentation in MS, the appearance of an N-O stretching band in the IR spectrum, and the downfield shifts of the N-methylpiperazine moiety signals in the NMR spectra. This technical guide serves as a valuable resource for researchers in drug metabolism, analytical chemistry, and pharmaceutical sciences, enabling the confident identification and characterization of this important metabolite.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Tong, W., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-90. [Link]

- Szafran, M., & Dega-Szafran, Z. (1974). Studies in heterocyclic N-oxides. Proceedings of the Indian Academy of Sciences, Section A, 80(3), 128-134.

- Bojarska, J., et al. (2011). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Acta Poloniae Pharmaceutica, 68(5), 673-680.

Sources

A Technical Guide to Ofloxacin N-oxide: Metabolism, Analysis, and Pharmacological Significance

Abstract

Ofloxacin, a racemic fluoroquinolone antibiotic, has long been a cornerstone in treating a wide array of bacterial infections. Its efficacy is primarily attributed to the parent compound's inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][3] However, a comprehensive understanding of any therapeutic agent necessitates a thorough investigation of its metabolic fate. This guide provides an in-depth technical exploration of Ofloxacin N-oxide, a minor but significant human metabolite of ofloxacin. We will delve into the metabolic pathway, present robust analytical methodologies for its quantification in biological matrices, discuss its pharmacokinetic profile, and evaluate its pharmacological and toxicological relevance. This document is intended for researchers, drug metabolism scientists, and clinical pharmacologists engaged in the study of fluoroquinolones and drug disposition.

Introduction: The Metabolic Landscape of Ofloxacin

Ofloxacin is a synthetic fluoroquinolone characterized by a broad spectrum of activity and high oral bioavailability (approximately 98%).[3][4] Unlike many other antibiotics, ofloxacin undergoes limited metabolism in humans. The majority of an administered dose, between 65% and 80%, is excreted unchanged in the urine within 48 hours, indicating that renal excretion is the primary elimination pathway.[2][3][5]

Despite its metabolic stability, a small fraction of the parent drug is biotransformed. Less than 10% of a dose is recovered as metabolites, primarily identified as desmethyl ofloxacin and this compound.[6][7] These metabolites are formed via modification of the N-methylpiperazinyl moiety.[8] While the desmethyl metabolite retains some antimicrobial activity, this compound is generally considered to have minimal to no antibacterial effect.[6][9][10] Understanding the formation and disposition of these metabolites is crucial, particularly in specific patient populations such as those with renal impairment, where altered clearance can lead to metabolite accumulation.[11][12]

Metabolic Pathway: The Formation of this compound

The biotransformation of ofloxacin to this compound is a Phase I metabolic reaction. This conversion involves the direct oxidation of the tertiary amine nitrogen atom on the N-methylpiperazine ring.

This N-oxidation reaction adds an oxygen atom to the piperazinyl nitrogen, increasing the molecule's polarity, which typically facilitates excretion. While the specific cytochrome P450 (CYP) or Flavin-containing monooxygenase (FMO) isoforms responsible for ofloxacin N-oxidation are not extensively detailed in the literature, such reactions are common for xenobiotics containing tertiary amine structures. The low percentage of this metabolite suggests that ofloxacin is a poor substrate for the responsible enzymes.

Caption: Metabolic conversion of Ofloxacin to this compound.

Analytical Methodology: Quantification in Biological Matrices

Accurate quantification of ofloxacin and its metabolites is paramount for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application, often coupled with Ultraviolet (UV) or fluorescence detection due to the inherent chromophore and fluorophore properties of the quinolone structure.[11][15][16]

Rationale for Method Selection

The primary analytical challenge is the simultaneous quantification of the parent drug, which is present at high concentrations (µg/mL), and its metabolites, which are found at much lower concentrations (ng/mL to low µg/mL).[9]

-

Chromatography (HPLC/UPLC): Reversed-phase HPLC (RP-HPLC) provides the necessary selectivity to separate ofloxacin from its more polar metabolites, desmethyl ofloxacin and this compound, as well as from endogenous components in biological matrices like plasma and urine.[16][17] A C18 column is commonly employed.[15]

-

Detection (UV/Fluorescence/MS):

-

UV Detection: Simple and robust. Ofloxacin has a maximum absorbance wavelength around 287-294 nm, which provides good sensitivity for the parent drug.[18][19]

-

Fluorescence Detection: Offers superior sensitivity and selectivity compared to UV, which is crucial for quantifying low-level metabolites.

-

Mass Spectrometry (MS): UPLC-MS provides the highest specificity and sensitivity, allowing for unambiguous identification and quantification, which is especially useful when dealing with complex matrices or very low metabolite concentrations.[20]

-

Validated Experimental Protocol: HPLC-UV

This protocol provides a self-validating framework for the simultaneous determination of ofloxacin and this compound in human serum, based on established methodologies.[11][12]

Objective: To quantify the concentration of ofloxacin and this compound in serum samples.

1. Reagents and Materials:

-

Ofloxacin and this compound reference standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (Analytical grade)

-

Ortho-phosphoric acid (Analytical grade)

-

Ultrapure water

-

Drug-free human serum for calibration standards and quality controls (QCs)

2. Standard and QC Preparation:

-

Causality: Creating separate stock solutions and then using one for calibration standards and the other for QCs is a critical self-validating step. It ensures that the accuracy of the calibration curve is tested with an independently prepared solution, preventing errors from weighing or dilution from going undetected.

-

Prepare primary stock solutions (1 mg/mL) of ofloxacin and this compound in methanol.

-

Prepare two separate sets of working solutions by serial dilution for calibrators and QCs.

-

Spike drug-free serum with working solutions to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL for ofloxacin; 0.01, 0.05, 0.1, 0.25, 0.5 µg/mL for N-oxide) and at least three levels of QCs (low, medium, high).

3. Sample Preparation (Protein Precipitation):

-

Causality: Protein precipitation is a rapid and effective method for removing high-molecular-weight interferences (e.g., serum albumin) that would otherwise foul the HPLC column and interfere with detection. Acetonitrile is chosen for its ability to efficiently precipitate proteins while keeping the analytes of interest in solution.[15]

-

To 200 µL of serum sample (calibrator, QC, or unknown), add 400 µL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.

4. HPLC Conditions:

-

Column: Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm particle size).[17]

-

Mobile Phase: 80:20 (v/v) mixture of 0.01 M ammonium acetate buffer (pH adjusted to 3.0 with ortho-phosphoric acid) and acetonitrile.[17]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 294 nm.[17]

-

Injection Volume: 20 µL.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte versus its nominal concentration.

-

Use a linear regression model with a 1/x or 1/x² weighting factor to determine the best fit.

-

Calculate the concentration of the analytes in the QC and unknown samples by interpolating their peak areas from the calibration curve. The QC results must fall within ±15% of the nominal value (±20% for the Lower Limit of Quantification) for the run to be accepted.

Caption: High-level workflow for analyzing this compound.

Pharmacokinetics and Clinical Significance

Studies have shown that this compound is a minor metabolite. In healthy volunteers with normal renal function, less than 5% of an ofloxacin dose is recovered in the urine as the N-oxide metabolite.[7][21]

The clinical significance of this compound becomes more pronounced in patients with renal impairment. A study in haemodialysis patients with end-stage renal failure provided key insights into the disposition of ofloxacin and its metabolites.[9][11][22]

| Parameter | Ofloxacin | Desmethyl Ofloxacin | This compound |

| Cmax (mg/L) | 5.5 (± 1.97) | 0.21 | 0.37 |

| Tmax (h) | 3.9 (± 3.25) | - | - |

| T½ (h) | 28 (± 17.37) | - | - |

| Removal by Haemodialysis | Variably and slightly | Variably and slightly | Not removed |

| Table adapted from White L.O., et al., J Antimicrob Chemother, 1988.[9][11][22] |

The key findings from this study are:

-

The peak concentration (Cmax) of the N-oxide metabolite is very low compared to the parent drug.[9]

-

In patients with renal failure, the half-life of the parent drug is significantly extended.[9]

-

Crucially, this compound was not removed by haemodialysis, unlike the parent drug and the desmethyl metabolite which were slightly removed.[11][22]

This lack of clearance via haemodialysis suggests a potential for accumulation with repeated dosing in this patient population. However, given its minimal antibacterial activity, this accumulation is not considered therapeutically significant.[6] The primary clinical implication is that dosage adjustments for ofloxacin in renally impaired patients are dictated by the clearance of the parent drug, not the metabolites.[7]

Toxicological Profile

The toxicological profile of this compound itself has not been extensively studied, which is common for minor metabolites of drugs with a well-established safety record. The general understanding is that its contribution to the overall toxicity profile of ofloxacin is negligible for several reasons:

-

Low Concentration: It is formed in very small amounts relative to the parent drug.[7]

-

Minimal Activity: The N-oxide metabolite is considered microbiologically inactive.[6][9]

-

Parent Drug Toxicity: The known toxicities of ofloxacin (e.g., CNS effects, potential for tendon rupture) are attributed to the pharmacological action of the parent fluoroquinolone structure.[23][24]

While an accumulation of the metabolite in renally impaired patients does occur, it has not been associated with any specific toxicity.[6] The overall toxicologic evaluation of ofloxacin has shown it to be a compound with a low toxicologic potential, and this assessment implicitly includes the effects of its minor metabolites under normal clinical use.[23]

Conclusion

This compound is a well-identified but minor human metabolite of ofloxacin, formed via N-oxidation of the piperazinyl ring. It possesses minimal to no antibacterial activity and, under normal physiological conditions, constitutes a very small fraction of the administered dose. Its quantification is reliably achieved using standard bioanalytical techniques like RP-HPLC. The primary clinical relevance of this compound relates to its altered disposition in patients with severe renal impairment, where it is not cleared by haemodialysis. Despite this, due to its low concentration and lack of pharmacological activity, its accumulation is not considered clinically significant. Future research could focus on identifying the specific enzymes responsible for its formation to better predict potential drug-drug interactions, although the low metabolic turnover of ofloxacin suggests this risk is low.

References

-

White, L. O., MacGowan, A. P., Mackay, I. G., & Reeves, D. S. (1988). The pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in haemodialysis patients with end-stage renal failure. Journal of Antimicrobial Chemotherapy, 22(Suppl C), 65–72. [Link]

-

White, L. O., MacGowan, A. P., Mackay, I. G., & Reeves, D. S. (1988). The pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in haemodialysis patients with end-stage renal failure. Journal of Antimicrobial Chemotherapy. [Link]

-

White, L. O., MacGowan, A. P., Mackay, I. G., & Reeves, D. S. (1988). The pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in haemodialysis patients with end-stage renal failure. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Ofloxacin. PubChem. [Link]

-

Lode, H., Höffken, G., Olschewski, P., Sievers, B., Kirch, A., Borner, K., & Koeppe, P. (1987). Pharmacokinetics of ofloxacin after parenteral and oral administration. Antimicrobial Agents and Chemotherapy, 31(9), 1338–1342. [Link]

-

Flor, S. (1989). Pharmacokinetics of ofloxacin. An overview. The American Journal of Medicine, 87(6C), 59S–63S. [Link]

-

MedlinePlus. (2024). Ofloxacin. YouTube. [Link]

-

Ma, E., & Cichowlaz, E. (2023). Ofloxacin. StatPearls. [Link]

-

Ozyazgan, S., Senses, V., Ozüner, Z., & Akkan, A. G. (1997). Quantification of ofloxacin in biological fluids by high-performance liquid chromatography. Journal of Basic & Clinical Physiology & Pharmacology, 8(1-2), 73–79. [Link]

-

ResearchGate. (n.d.). Chapter 6. Ofloxacin. Request PDF. [Link]

-

Wikipedia. (n.d.). Ofloxacin. [Link]

-

White, L. O., MacGowan, A. P., Lovering, A. M., Reeves, D. S., & Mackay, I. G. (1987). A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in patients with chronic renal failure. Drugs, 34(Suppl 1), 56–61. [Link]

-

PharmaCompass. (n.d.). Ofloxacin. Drug Information. [Link]

-

Patel, K. (2020). A Review on Reported Analytical Methods for Estimation of Ofloxacin. ResearchGate. [Link]

-

Davis, G. J., & McKenzie, B. E. (1989). Toxicologic evaluation of ofloxacin. The American Journal of Medicine, 87(6C), 43S–46S. [Link]

-

Okazaki, O., Kojima, C., Hakusui, H., & Nakashima, M. (1991). Enantioselective disposition of ofloxacin in humans. Antimicrobial Agents and Chemotherapy, 35(10), 2106–2109. [Link]

-

Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov. [Link]

-

De Smet, J., Van Der Heggen, T., Spapen, H., & Verstraete, A. G. (2009). Pharmacokinetics of Fluoroquinolones in Critical Care Patients: A Bio-Analytical HPLC Method for the Simultaneous Quantification of Ofloxacin, Ciprofloxacin and Moxifloxacin in Human Plasma. Journal of Chromatography B, 877(10), 961-967. [Link]

-

Drew, R. H., & Gallis, H. A. (1988). Ofloxacin: its pharmacology, pharmacokinetics, and potential for clinical application. Pharmacotherapy, 8(1), 28-40. [Link]

-

Dragusha, E., Kovatsi, L., Sioulis, M., Tsioumacas, C., Tzimou-Tsitouridou, R., & Samanidou, V. (2014). A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. Journal of Chromatographic Science, 52(9), 1043–1048. [Link]

-

Santhrani, B., & Jagadeeshwar, K. (2011). Pharmacokinetic Parameters of Ofloxacin are Altered by Female Harmones. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 779-786. [Link]

-

ResearchGate. (n.d.). Serial ofloxacin concentrations by fluorimetric method. Download Table. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Teva-Novopharm. (2001). PRODUCT MONOGRAPH NOVO-OFLOXACIN. pdf.hres.ca. [Link]

-

Sisenwine, S. F., & Tio, C. O. (1990). The Metabolism of Ofloxacin in Humans. Drug Metabolism and Disposition, 18(6), 1103–1104. [Link]

-

Basavaiah, K., & Somashekar, B. C. (2010). Spectrophotometric determination of ofloxacin in pharmaceuticals and human urine. Journal of the Serbian Chemical Society, 75(4), 481–493. [Link]

-

Rani, S. (2018). Development and validation of analytical methods of Ofloxacin. ResearchGate. [Link]

-

Khan, A., & Khan, A. (2017). Analysis of Ofloxacin using UV Spectrophotometer. Prime Scholars. [Link]

-

Derle, D. V., & Sagar, A. (2006). Determination of ofloxacin in bulk drug and pharmaceutical dosage form by high performance liquid chromatography method. Scholars Research Library. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ofloxacin - Wikipedia [en.wikipedia.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Ofloxacin | 82419-36-1 [chemicalbook.com]

- 6. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of ofloxacin. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Ofloxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. The pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in haemodialysis patients with end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. This compound | C18H20FN3O5 | CID 10362217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Quantification of ofloxacin in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of fluoroquinolones in critical care patients: A bio-analytical HPLC method for the simultaneous quantification of ofloxacin, ciprofloxacin and moxifloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. scielo.br [scielo.br]

- 19. primescholars.com [primescholars.com]

- 20. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of ofloxacin after parenteral and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Toxicologic evaluation of ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.hres.ca [pdf.hres.ca]

An In-depth Technical Guide to the Chemical Properties of Ofloxacin N-oxide

Executive Summary

Ofloxacin is a cornerstone synthetic fluoroquinolone antibiotic, prized for its broad-spectrum activity.[1][2] In the course of drug development and metabolic studies, understanding its transformation products is paramount. Ofloxacin N-oxide, a primary metabolite of Ofloxacin, is formed through the oxidation of the N-methylpiperazine moiety.[2] While possessing minimal direct antibacterial activity, its chemical properties, stability, and detection are of significant interest to researchers in pharmacology, toxicology, and analytical chemistry.[3] This guide provides a comprehensive technical overview of the chemical characteristics of this compound, offering field-proven insights into its synthesis, stability, and analytical quantification to support advanced research and development.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

This compound is structurally characterized by the addition of an oxygen atom to the tertiary nitrogen of the N-methylpiperazine ring of the parent Ofloxacin molecule. This modification significantly alters the electronic and steric properties of the molecule, impacting its polarity, solubility, and biological interactions.

-

IUPAC Name: 7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid[4]

-

CAS Number: 104721-52-0[4]

-

Molecular Formula: C₁₈H₂₀FN₃O₅[4]

-

Molecular Weight: 377.37 g/mol [4]

Caption: Chemical structure of this compound highlighting key functional groups.

Core Physicochemical Data

| Property | This compound (Computed) | Ofloxacin (Parent Drug - Experimental) | Source |

| Molecular Weight ( g/mol ) | 377.37 | 361.37 | [1][4] |

| XLogP3 | 1.3 | -0.4 | [4][5] |

| Topological Polar Surface Area (Ų) | 88.2 | 73.3 | [4][5] |

| Aqueous Solubility | Data not available | pH-dependent: Soluble at pH 2-5, sparingly soluble at pH 7 (4 mg/mL), freely soluble above pH 9. | [5] |

| pKa | Data not available | pKa₁: 5.97 (Carboxylic Acid)pKa₂: 8.28 (Piperazinyl Nitrogen) | [5] |

Insight: The positive shift in the computed XLogP3 value from -0.4 for Ofloxacin to 1.3 for its N-oxide is counterintuitive, as N-oxidation typically increases polarity. This discrepancy may arise from the computational model and highlights the critical need for experimental determination. The increased polarity should, in theory, enhance aqueous solubility, particularly at neutral pH where the parent drug is least soluble.

Synthesis of this compound

Rationale for Synthesis

The chemical synthesis of this compound is essential for various research applications. Primarily, a pure analytical standard is required for:

-

Pharmacokinetic (PK) Studies: To accurately quantify the metabolite in biological matrices (plasma, urine) and build robust PK models.

-

Toxicological Assessment: To evaluate the specific safety profile of the metabolite, independent of the parent drug.

-

Method Validation: As a reference standard for the validation of analytical methods used in quality control and clinical monitoring.

Recommended Synthetic Pathway: Peroxy-acid Oxidation

The most direct and chemically robust method for preparing this compound is the selective oxidation of the most nucleophilic nitrogen atom in the Ofloxacin molecule—the tertiary amine of the N-methylpiperazine ring. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are ideal reagents for this transformation due to their high selectivity for electron-rich amines.

Caption: Synthetic workflow for the N-oxidation of Ofloxacin.

Detailed Experimental Protocol

This protocol is a self-validating system based on established principles of amine oxidation. The causality behind each step is explained to ensure reproducibility.

Objective: To synthesize this compound from Ofloxacin via m-CPBA oxidation.

Materials:

-

Ofloxacin (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC Mobile Phase: e.g., DCM:Methanol (9:1) with 0.5% triethylamine

Procedure:

-

Dissolution (Causality: Ensure reactants are fully solvated for homogenous reaction): Dissolve Ofloxacin (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. The volume should be sufficient to ensure complete dissolution (e.g., 20-30 mL per gram of Ofloxacin).

-

Cooling (Causality: N-oxidation is exothermic; cooling controls the reaction rate and prevents potential side reactions): Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition (Causality: Slow addition of the oxidant prevents temperature spikes and improves selectivity): Add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring (Causality: TLC provides a real-time validation of reaction progress): Monitor the reaction by TLC. Spot the starting material (Ofloxacin solution) and the reaction mixture on a TLC plate. The product, this compound, is significantly more polar and will have a much lower Rf value than the starting material. The reaction is complete when the Ofloxacin spot is no longer visible. This typically takes 2-4 hours.

-

Quench & Wash (Causality: Remove unreacted m-CPBA and its byproduct, m-chlorobenzoic acid): Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and then with brine (1x). The bicarbonate wash neutralizes the acidic byproduct.

-

Drying & Concentration (Causality: Remove residual water before solvent evaporation to obtain a solid product): Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Stability and Degradation Profile

The stability of this compound is a critical parameter, as degradation can lead to loss of the analytical standard's integrity or the formation of unknown impurities. The parent fluoroquinolone structure is known to be susceptible to photodegradation and degradation under alkaline conditions.[6]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods. While specific studies on this compound are scarce, degradation of the parent compound proceeds via two primary routes: decarboxylation and opening of the piperazinyl ring .[7][8] The N-oxide is also a potential degradation product of other fluoroquinolones under oxidative stress.[9]

| Condition | Expected Stability of this compound | Potential Degradation Products |

| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | Likely stable. The quinolone core is generally stable to acid. | Minimal degradation expected. |

| Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) | Susceptible to degradation. The core fluoroquinolone structure shows instability in alkaline media.[10] | Products from piperazine ring opening or other core modifications. |

| Oxidative (e.g., 3% H₂O₂, RT) | Likely stable, as it is already an oxidation product. | Further oxidation of the aromatic rings is possible under harsh conditions. |

| Photolytic (UVA/UVB exposure) | Susceptible to degradation. Fluoroquinolones are known to be photolabile.[3] | Complex mixture of photoproducts, potentially involving dealkylation or ring cleavage. |

| Thermal (e.g., 80°C, solid state) | Generally stable in solid form at moderate temperatures. | Decomposition at higher temperatures. |

Potential Degradation Pathways

The primary points of instability in the this compound molecule are the quinolone ring system under photolytic stress and the piperazine ring under harsh pH conditions.

Caption: Major degradation pathways for fluoroquinolones under stress conditions.

Analytical Methodologies

Recommended HPLC-UV Method for Quantification

A validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for the quantification of this compound. The method described here is designed to separate this compound from its parent drug and other potential impurities.

Principle: The separation is achieved on a C18 stationary phase. The mobile phase, a buffered mixture of an organic solvent (acetonitrile) and water, is optimized to resolve the highly polar N-oxide from the less polar parent drug. An acidic pH ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peaks.

Materials and Reagents:

-

Acetonitrile (HPLC Grade)

-

Ammonium Acetate (Analytical Grade)

-

Ortho-phosphoric acid or Trifluoroacetic acid (TFA)

-

Water (HPLC Grade)

-

Ofloxacin and this compound reference standards

Detailed Chromatographic Protocol

| Parameter | Recommended Condition | Causality/Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for compounds of moderate polarity. |

| Mobile Phase | Acetonitrile : Buffer (e.g., 16:84 v/v) | The ratio is optimized to provide adequate retention for the polar N-oxide while ensuring timely elution. |

| Buffer | 50 mM Ammonium Acetate + 20 mM TFA, pH adjusted to ~3.3 | The buffer controls the pH to maintain consistent ionization states. TFA acts as an ion-pairing agent to improve peak shape.[11] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Detection | UV at 294 nm | Ofloxacin and its metabolites have a strong chromophore with a UV maximum near this wavelength, providing high sensitivity.[12] |

| Column Temp. | Ambient or 30 °C | Ensures consistent retention times by controlling viscosity and mass transfer kinetics. |

| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |

Expected Elution Profile: Due to its increased polarity, This compound will have a shorter retention time than the parent Ofloxacin. A typical chromatogram would show the N-oxide eluting first, followed by Ofloxacin.

Experimental Workflow

Caption: Standard workflow for the HPLC quantification of this compound.

Conclusion

This compound represents a key metabolite in the biotransformation of Ofloxacin. Its chemical properties are dictated by the highly polar N-oxide functional group appended to the fluoroquinolone core. While it lacks significant antibacterial activity, its accurate synthesis and quantification are indispensable for comprehensive drug metabolism and safety studies. The protocols and data synthesized in this guide provide researchers with a robust framework for working with this important molecule, ensuring scientific integrity and enabling the generation of reliable, high-quality data in drug development.

References

Click to expand

-

Photodegradation of ciprofloxacin and ofloxacin antibiotics and their photo-metabolites with sunlight. OAText. (2019). [Link]

-

Vogna, E., et al. Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. Environmental Science and Pollution Research, (2012). [Link]

-

Stability-indicating hplc method for determination of ofloxacin in bulk drug and tablets using trifluoroacetate as counter anions. ResearchGate. (2015). [Link]

-

Vogna, E., et al. (PDF) Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. ResearchGate. (2012). [Link]

-

HPLC chromatogram of ofloxacin and its related impurities. ResearchGate. (n.d.). [Link]

-

Photodegradation pathways of ofloxacin. ResearchGate. (n.d.). [Link]

-

Breznica-Selmani, P., et al. (PDF) Physicochemical properties of novel derivatives of norfloxacin: solubility and pKa. ResearchGate. (2016). [Link]

-

Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. Organic Process Research & Development, ACS Publications. (2021). [Link]

-

(PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. (2018). [Link]

-

Proposed pathways for ofloxacin transformation based on the photo(cata)lytic and biotransformation products identified. ResearchGate. (n.d.). [Link]

-

de Bairros, A. V., et al. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, (2018). [Link]

-

Synthesis of (R)-Ofloxacin. Synfacts. (2010). [Link]

-

A modified synthetic route of ofloxacin. ResearchGate. (2002). [Link]

-

HPLC Method for Analysis of Ofloxacin. SIELC Technologies. (n.d.). [Link]

-

Bairros, A. V. D., et al. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Scite.ai. (2018). [Link]

-

Ofloxacin. PubChem, NIH. (n.d.). [Link]

-

HPLC Analysis for Pharmacokinetics. Scribd. (n.d.). [Link]

-

Determination of ofloxacin in bulk drug and pharmaceutical dosage form by high performance liquid chromatography method. Scholars Research Library. (2012). [Link]

-

Ji, Y., et al. Oxidation of fluoroquinolone antibiotics by peroxymonosulfate without activation: Kinetics, products, and antibacterial deactivation. Water Research, (2018). [Link]

-

An Improved Process For The Preparation Of Ofloxacin. Quick Company. (2007). [Link]

-

Electrochemical oxidation of fluoroquinolone antibiotics: Mechanism, residual antibacterial activity and toxicity change. SciSpace. (n.d.). [Link]

-

Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. Scilit. (n.d.). [Link]

-

(PDF) OFLOXACIN: A LITERATURE REVIEW ON ANALYTICAL AND BIO-ANALYTICAL METHODS. ResearchGate. (2021). [Link]

-

Shervington, L. A., et al. The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation. Journal of Pharmaceutical and Biomedical Analysis, (2005). [Link]

-

Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. (2024). [Link]

-

Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites. MDPI. (2023). [Link]

-

This compound. PubChem, NIH. (n.d.). [Link]

-

Ofloxacin. AERU, University of Hertfordshire. (n.d.). [Link]

-

Graphical representation of ofloxacin solubility study curve at different pH range at room temperature. ResearchGate. (2022). [Link]

-

Recent advancements in fluoroquinolones removal techniques from wastewater. Environmental Nanotechnology, Monitoring & Management, (2023). [Link]

-

Solubility of Ofloxacin in 1,2-Dichloromethane, Chloroform, Carbon Tetrachloride, and Water from (293.15 to 313.15) K. ResearchGate. (2011). [Link]

Sources

- 1. Ofloxacin [sitem.herts.ac.uk]

- 2. Ofloxacin | 82419-36-1 [chemicalbook.com]

- 3. oatext.com [oatext.com]

- 4. This compound | C18H20FN3O5 | CID 10362217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 7. Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxidation of fluoroquinolone antibiotics by peroxymonosulfate without activation: Kinetics, products, and antibacterial deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

A Comprehensive Technical Guide to Ofloxacin N-oxide: The Principal Metabolite

This guide provides an in-depth exploration of Ofloxacin N-oxide, a primary metabolite of the widely used fluoroquinolone antibiotic, Ofloxacin. For researchers, clinical pharmacologists, and drug development professionals, a thorough understanding of a drug's metabolic fate is critical for evaluating its overall efficacy, safety profile, and pharmacokinetic behavior. This compound, while possessing minimal direct antibacterial activity, serves as a crucial biomarker in metabolic studies and offers insights into the biotransformation of its parent compound. This document synthesizes key technical data, from fundamental chemical properties to advanced analytical protocols, providing a comprehensive resource for laboratory and clinical research.

Chemical Identity and Physicochemical Properties

This compound is structurally characterized by the oxidation of the tertiary nitrogen atom on the N-methylpiperazine ring of the parent Ofloxacin molecule. This biotransformation significantly alters the molecule's polarity and pharmacological activity.

The definitive Chemical Abstracts Service (CAS) number for the racemic this compound is 104721-52-0.[1][2][3][4] It is also referenced as Ofloxacin EP Impurity F under the same CAS number.[3] Different stereoisomers and salt forms have unique identifiers.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Data | Source(s) |

|---|---|---|

| Primary CAS Number | 104721-52-0 | [1][2][4] |

| CAS Number (R-isomer) | 117678-37-2 | [5] |

| Molecular Formula | C₁₈H₂₀FN₃O₅ | [1][2][4] |

| Molecular Weight | 377.37 g/mol | [1][3][4] |

| IUPAC Name | 7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | [4][5] |

| Canonical SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC(C)[O-])F)C(=O)O |[4] |

Physicochemical Data Summary Quantitative structure-activity relationship (QSAR) models and experimental data provide the following insights into the molecule's behavior.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| XLogP3 | 1.3 | [4][5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 6 | [5] |

| Topological Polar Surface Area | 88.2 Ų |[4][5] |

Metabolic Pathway and Pharmacokinetic Profile

Ofloxacin undergoes limited metabolism in humans, with the majority of the dose being excreted unchanged.[6] However, two primary metabolites are consistently identified: Desmethyl ofloxacin and this compound.[7][8] The formation of the N-oxide metabolite occurs via oxidation of the N-methylpiperazine ring, a common metabolic pathway for tertiary amines.

Caption: Metabolic conversion of Ofloxacin to its primary metabolites.

Pharmacological Significance

A critical finding for drug development professionals is that this compound possesses only minimal antibacterial activity when compared to the parent drug.[7][9] Its formation represents a detoxification pathway, converting the potent antibiotic into a more readily excretable and pharmacologically inert compound. This is in contrast to the Desmethyl metabolite, which retains some moderate, albeit reduced, antibacterial activity.[6][10]

Pharmacokinetic Insights

The study of this compound is particularly relevant in patient populations with compromised renal function. Pharmacokinetic studies have demonstrated that while Ofloxacin itself is primarily cleared by the kidneys, its metabolites can accumulate in patients with end-stage renal disease.[11]

Table 3: Summary of Pharmacokinetic Parameters

| Parameter | Observation | Significance | Source(s) |

|---|---|---|---|

| Metabolite Excretion | Less than 5% of an Ofloxacin dose is excreted in urine as metabolites (N-oxide and desmethyl). | Indicates limited metabolism of the parent drug. | [6][8] |

| Half-life (t½) in Renal Failure | The half-life of Ofloxacin metabolites is significantly prolonged. | Metabolites accumulate with repeated dosing in these patients. | [7] |

| Hemodialysis Clearance | This compound is not removed by hemodialysis. | Dosage adjustments for Ofloxacin in dialysis patients must consider the parent drug, as metabolite accumulation is unavoidable with this clearance method. | [11][12] |

| Peak Plasma Concentration (Cmax) | Cmax of N-oxide is approximately 0.37 mg/L after a 600 mg oral dose of Ofloxacin in dialysis patients. | Concentrations are low relative to the parent drug but persist due to poor clearance. |[11][12] |

Synthesis and Characterization

While this compound is commercially available as an analytical standard, understanding its synthesis is valuable for creating reference materials or for use in further chemical derivatization. The synthesis is a straightforward N-oxidation of the parent compound.

Protocol 1: Synthesis of this compound

Principle: This protocol describes the oxidation of the more nucleophilic tertiary amine on the piperazine ring of Ofloxacin using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this transformation. The carboxylic acid and the less basic aromatic nitrogens are unreactive under these conditions.

Materials:

-

Ofloxacin

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Chromatography column (silica gel)

-

Ethyl acetate and methanol (for chromatography)

Methodology:

-

Dissolution: Dissolve Ofloxacin (1.0 equivalent) in a suitable volume of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent potential side reactions.

-

Oxidant Addition: Add m-CPBA (approximately 1.1 to 1.2 equivalents) portion-wise to the stirred solution over 15-20 minutes. The slight excess ensures complete conversion of the starting material.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The product, being more polar, will have a lower Rf value than the starting Ofloxacin. The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to destroy any remaining m-CPBA. Then, add saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by silica gel column chromatography, typically using a gradient of methanol in ethyl acetate as the eluent, to yield pure this compound.

Self-Validation: The identity and purity of the synthesized product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (to confirm the mass increase of 16 amu), and HPLC (to assess purity).

Analytical Methodologies

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) is the method of choice.[10][11]

Protocol 2: HPLC Quantification of this compound in Serum

Principle: This method utilizes reversed-phase HPLC with UV detection to separate and quantify Ofloxacin and its metabolites from plasma or serum proteins, which are removed via a protein precipitation step.

Materials & Equipment:

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate buffer (e.g., 0.01 M, pH adjusted)

-

Ortho-phosphoric acid

-

Serum/plasma samples

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Methodology:

-

Standard Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or mobile phase). Perform serial dilutions to create a set of calibration standards (e.g., 0.05 to 5.0 µg/mL).

-

Sample Pre-treatment (Protein Precipitation):

-

Pipette 200 µL of serum sample into a microcentrifuge tube.

-

Add 400 µL of cold acetonitrile (protein precipitating agent).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Injection: Carefully transfer the supernatant to an HPLC vial and inject a defined volume (e.g., 20 µL) into the HPLC system.

-

Chromatographic Separation:

-

Mobile Phase: A typical mobile phase is a mixture of ammonium acetate buffer and acetonitrile (e.g., 80:20 v/v), with the pH adjusted to ~3 with ortho-phosphoric acid.[13] The exact ratio should be optimized for system suitability.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 294 nm, where both Ofloxacin and its metabolites exhibit strong absorbance.[13]

-

-

Quantification: Identify the this compound peak based on its retention time, as determined by injecting a pure standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration in the unknown samples by interpolating their peak areas from this curve.

Caption: Workflow for the analysis of this compound in serum.

Conclusion

This compound stands as a molecule of significant interest not for its therapeutic effect, but for the critical metabolic and pharmacokinetic data it provides. For drug development scientists and clinical researchers, its identification and quantification are indispensable for building a complete profile of the parent drug, Ofloxacin. This guide has provided the core chemical data, metabolic context, and validated, practical protocols for the synthesis and analysis of this key metabolite, equipping professionals with the necessary information to incorporate its study into their research workflows.

References

-

PubChem. This compound, (R)- | C18H20FN3O5 | CID 29986034. National Center for Biotechnology Information. [Link][5]

-

PubChem. This compound | C18H20FN3O5 | CID 10362217. National Center for Biotechnology Information. [Link][4]

-

PharmaCompass. Ofloxacin | Drug Information, Uses, Side Effects, Chemistry. [Link][9]

-

PubChem. Ofloxacin | C18H20FN3O4 | CID 4583. National Center for Biotechnology Information. [Link][7]

-

White, L. O., MacGowan, A. P., Mackay, I. G., & Reeves, D. S. (1988). The pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in haemodialysis patients with end-stage renal failure. Journal of Antimicrobial Chemotherapy, 22(Suppl C), 65–72. [Link][11]

-

Dodd, M., & Drew, R. H. (1986). A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in patients with chronic renal failure. Journal of Antimicrobial Chemotherapy, 18(Suppl D), 39–41. [Link][10]

-

Dagrosa, E. E., Verho, M., Malerczyk, V., de Looze, S., & Höffken, G. (1986). Pharmacokinetics of ofloxacin after parenteral and oral administration. Antimicrobial Agents and Chemotherapy, 29(1), 163–165. [Link][8]

-

White, L. O., et al. (1988). The pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in haemodialysis patients with end-stage renal failure. Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link][12]

-

Derle, D. V., et al. (2010). Determination of ofloxacin in bulk drug and pharmaceutical dosage form by high performance liquid chromatography method. Der Pharma Chemica, 2(3), 69-74. [Link][13]

Sources

- 1. anaxlab.com [anaxlab.com]

- 2. clearsynth.com [clearsynth.com]

- 3. kemiezen.com [kemiezen.com]

- 4. This compound | C18H20FN3O5 | CID 10362217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, (R)- | C18H20FN3O5 | CID 29986034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ofloxacin | 82419-36-1 [chemicalbook.com]

- 7. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of ofloxacin after parenteral and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ofloxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in haemodialysis patients with end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Solubility and Stability of Ofloxacin N-oxide

Foreword: Navigating the Physicochemical Landscape of a Key Metabolite

Ofloxacin, a widely prescribed fluoroquinolone antibiotic, undergoes metabolic transformation in vivo, leading to the formation of metabolites such as Ofloxacin N-oxide. While often considered to possess minimal antibacterial activity, the physicochemical properties of this metabolite are of paramount importance in comprehensive drug development and safety assessment[1]. Understanding the solubility and stability of this compound is crucial for researchers, scientists, and drug development professionals to fully characterize the pharmacokinetic profile, potential for accumulation, and toxicological implications of the parent drug.

This technical guide provides a deep dive into the core solubility and stability characteristics of this compound. Recognizing the scarcity of publicly available, specific data for this metabolite, this document emphasizes not only the known principles but also provides detailed, field-proven experimental protocols. This approach empowers researchers to generate robust, in-house data, ensuring a self-validating system for their investigations.

Physicochemical Characterization of this compound

This compound is a metabolite of ofloxacin where the nitrogen atom in the N-methylpiperazinyl ring is oxidized[2][3][4]. This structural modification significantly alters the molecule's polarity and, consequently, its physicochemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀FN₃O₅ | [5] |

| Molecular Weight | 377.4 g/mol | [5] |

| IUPAC Name | 7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | [5] |

| Appearance | Off-white to pale yellow crystalline powder (presumed) | Inferred from Ofloxacin[1] |

The introduction of the N-oxide functionality introduces a permanent positive charge on the nitrogen and a negative charge on the oxygen, creating a zwitterionic character that is expected to enhance its aqueous solubility compared to less polar parent structures[6].

Solubility Profile of this compound

The solubility of a drug substance is a critical determinant of its absorption, distribution, and overall bioavailability. For a metabolite like this compound, its solubility influences its elimination pathways and potential for accumulation in tissues.

Aqueous Solubility and pH-Dependence

While specific experimental data for the pH-solubility profile of this compound is not extensively reported, we can infer its behavior based on its structure and the known properties of its parent compound, ofloxacin. Ofloxacin's solubility is pH-dependent, being more soluble in acidic and alkaline solutions compared to a neutral pH[1][7]. The presence of the carboxylic acid and the piperazinyl nitrogen in ofloxacin are responsible for this behavior.

For this compound, the N-oxide group is highly polar and capable of forming strong hydrogen bonds, which generally increases water solubility[6]. The molecule retains the carboxylic acid group, suggesting a similar trend of increased solubility at higher pH. However, the effect of pH on the N-oxide group itself is less pronounced than on a tertiary amine.

To address the data gap, the following section provides a robust protocol for determining the aqueous pH-solubility profile of this compound.

Experimental Protocol: Determination of Aqueous pH-Solubility Profile

This protocol is based on the equilibrium shake-flask method, which is considered the gold standard for thermodynamic solubility determination[8][9][10].

Objective: To determine the equilibrium solubility of this compound in aqueous buffers across a physiologically relevant pH range (pH 1.2 to 7.4).

Materials:

-

This compound (analytical standard)

-

Buffer solutions:

-

0.1 N HCl (pH 1.2)

-

Acetate buffer (pH 4.5)

-

Phosphate buffer (pH 6.8)

-

Phosphate buffered saline (PBS, pH 7.4)

-

-

Validated stability-indicating HPLC method for this compound

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to each buffer solution in separate, sealed vials. The excess solid should be visually apparent.

-

Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with the mobile phase of the HPLC method to a concentration within the calibrated range of the assay.

-

Quantification: Analyze the diluted samples using the validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL for each pH.

Caption: Workflow for Aqueous Solubility Determination.

Solubility in Organic Solvents

Information on the solubility of this compound in organic solvents is scarce. However, based on the increased polarity imparted by the N-oxide group, it is expected to have lower solubility in non-polar organic solvents compared to ofloxacin. The parent drug, ofloxacin, is sparingly soluble in chloroform and slightly soluble in methanol and ethanol[7]. (R)-Ofloxacin is reported to be soluble in DMSO and DMF at approximately 20 mg/mL[11].

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Methanol | Moderate | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | Lower than Methanol | Less polar than methanol. |

| Acetonitrile | Low to Moderate | Polar aprotic solvent. |

| Dichloromethane | Low | Non-polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, good for polar compounds. |

| Dimethylformamide (DMF) | High | Polar aprotic solvent. |

Stability Profile of this compound

The stability of a metabolite is a critical factor in its potential to accumulate and exert any biological effects. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Principles of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to elicit degradation[12]. This helps in identifying potential degradation products and understanding the intrinsic stability of the molecule. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies[13][14].

Caption: Core Principles of Forced Degradation Studies.

Predicted Degradation Pathways of this compound

Based on the known degradation of ofloxacin and the chemical nature of N-oxides, the following degradation pathways are anticipated for this compound:

-

Photodegradation: Fluoroquinolones are known to be susceptible to photodegradation[13][15]. The primary pathways for ofloxacin involve reactions at the piperazine ring and decarboxylation. The N-oxide may alter the photosensitivity.

-

Hydrolytic Degradation: Ofloxacin is relatively stable to hydrolysis, but degradation can occur under strong acidic or basic conditions[16]. The N-oxide is generally stable but can be reduced back to the parent amine under certain conditions.

-

Oxidative Degradation: The N-oxide itself is an oxidized form. Further oxidation is less likely at the N-oxide position, but other parts of the molecule, such as the piperazine ring, could be susceptible to further oxidation.

-

Thermal Degradation: N-oxides can undergo thermal decomposition, although generally at temperatures above 100-150°C[6].

Experimental Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Validated stability-indicating HPLC method

-

Photostability chamber

-

Oven

Methodology:

-

Acidic Hydrolysis:

-

Dissolve this compound in 0.1 N HCl.

-

Heat at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize with 0.1 N NaOH, and dilute for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

Dissolve this compound in 0.1 N NaOH.

-

Keep at room temperature or slightly elevated temperature (e.g., 60°C) for a specified period.

-

At each time point, withdraw a sample, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound in a solution of 3% H₂O₂.

-

Keep at room temperature for a specified period.

-

At each time point, withdraw a sample and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat (e.g., 105°C) for a specified period.

-

At each time point, withdraw a sample, dissolve in a suitable solvent, and dilute for HPLC analysis.

-

-

Photodegradation:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples by HPLC.

-

Table 3: Summary of Forced Degradation Conditions for this compound

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acidic Hydrolysis | 0.1 N HCl | 80°C | Up to 24 hours |

| Alkaline Hydrolysis | 0.1 N NaOH | 60°C | Up to 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |

| Thermal (Dry Heat) | - | 105°C | Up to 72 hours |

| Photodegradation | UV/Vis Light | Ambient | Per ICH Q1B |

Analytical Methodologies

A robust, stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and suitable approach[13][14][17][18].

Key Considerations for Method Development

-

Column: A C18 column is a good starting point for the separation of polar compounds like this compound.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to resolve the parent compound from its more polar degradation products.

-

Detection: UV detection at the λmax of this compound (which can be determined by a UV scan) is appropriate.

-

Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating[13][17].

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, emphasizing both established scientific principles and practical experimental guidance. While a definitive, publicly available dataset for these parameters is limited, the protocols and theoretical framework presented here offer a robust starting point for researchers to generate reliable data.

Future work should focus on the experimental determination of the pH-solubility profile of this compound and the definitive identification of its degradation products through techniques such as LC-MS/MS. Such data will be invaluable for a more complete understanding of the disposition and potential liabilities of ofloxacin in clinical use.

References

- Wessjohann, L. A., et al. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 63(21), 12485–12526.

- Gorle, A. P., et al. (2016). Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC. International Journal of PharmTech Research, 9(4), 289-298.

- Klementova, S., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29(10), 13941-13962.

- Gorle, A. P., et al. (2016). Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC. Semantic Scholar.

-

PubChem. (n.d.). Ofloxacin. National Center for Biotechnology Information. Retrieved from [Link]

- Rajput, J., & Murpani, D. (2009). Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. Research Journal of Pharmacy and Technology, 2(2), 334-337.